
Dysprosium(III) nitrate hydrate
Overview
Description
Dysprosium(III) nitrate hydrate is an inorganic compound composed of dysprosium, a rare earth element, and nitrate ions. It is typically found in its hydrated form, which means it contains water molecules within its crystal structure. The chemical formula for this compound is Dy(NO₃)₃·xH₂O, where x represents the number of water molecules. This compound is known for its yellowish crystalline appearance and high solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dysprosium(III) nitrate hydrate can be synthesized through several methods:
-
Reaction with Nitrogen Dioxide: : One common method involves reacting dysprosium(III) oxide (Dy₂O₃) with nitrogen dioxide (N₂O₄) at elevated temperatures. The reaction proceeds as follows: [ 2Dy₂O₃ + 9N₂O₄ \rightarrow 4Dy(NO₃)₃ + 6NO ] This reaction is typically carried out at around 150°C .
-
Direct Reaction with Nitric Acid: : Another method involves dissolving dysprosium metal or dysprosium oxide in concentrated nitric acid (HNO₃). The resulting solution is then evaporated to obtain this compound crystals .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions of dysprosium oxide with nitric acid, followed by controlled crystallization processes to obtain the desired hydrate form. The process is optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Dysprosium(III) nitrate hydrate undergoes various chemical reactions, including:
-
Thermal Decomposition: : When heated, this compound decomposes to form dysprosium oxide (Dy₂O₃) and nitrogen oxides (NOₓ). The decomposition process involves intermediate formation of oxynitrates .
-
Hydrolysis: : In aqueous solutions, this compound can undergo hydrolysis, leading to the formation of dysprosium hydroxide (Dy(OH)₃) and nitric acid .
Common Reagents and Conditions
Oxidizing Agents: This compound can react with strong oxidizing agents, leading to the formation of dysprosium oxides and nitrates.
Reducing Agents: It can also react with reducing agents, resulting in the reduction of dysprosium ions to lower oxidation states.
Major Products Formed
Dysprosium Oxide (Dy₂O₃): Formed during thermal decomposition and oxidation reactions.
Dysprosium Hydroxide (Dy(OH)₃): Formed during hydrolysis reactions.
Scientific Research Applications
Dysprosium(III) nitrate hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dysprosium(III) nitrate hydrate involves its ability to interact with various molecular targets and pathways:
Magnetic Properties: Dysprosium ions exhibit strong magnetic properties, making them useful in applications requiring high magnetic susceptibility.
Catalytic Activity: This compound can act as a catalyst in various chemical reactions, facilitating the conversion of reactants to products through its interaction with reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
Terbium(III) nitrate: Similar to dysprosium(III) nitrate hydrate, terbium(III) nitrate is used in the synthesis of terbium-based compounds and has applications in phosphors and magnets.
Neodymium(III) nitrate: Neodymium(III) nitrate is another rare earth nitrate with applications in the production of high-strength magnets and other advanced materials.
Uniqueness of this compound
This compound is unique due to its:
High Magnetic Susceptibility: Dysprosium ions have one of the highest magnetic susceptibilities among rare earth elements, making this compound particularly valuable in magnetic applications.
Versatility in Synthesis: It serves as a versatile precursor for the synthesis of various dysprosium-based materials, including oxides, hydroxides, and other compounds.
Properties
IUPAC Name |
dysprosium(3+);trinitrate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Dy.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEBQRTVZFLVND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Dy+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
DyH2N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80721100 | |
| Record name | Dysprosium(III) nitrate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100641-13-2 | |
| Record name | Dysprosium(III) nitrate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80721100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dysprosium trinitrate xH2O | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Dysprosium(III) nitrate hydrate in the magnetic levitation-based diagnostic method for pancreatic cancer?
A: this compound plays a crucial role in creating the paramagnetic solution used in the magnetic levitation (MagLev) device []. When injected into this solution, the graphene oxide nanoparticles coated with patient plasma proteins experience different levitation profiles depending on the protein corona composition. This difference arises from the interactions between the paramagnetic solution and the protein-coated nanoparticles. The distinct levitation patterns then enable researchers to differentiate between patients with pancreatic ductal adenocarcinoma (PDAC) and non-oncological individuals.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


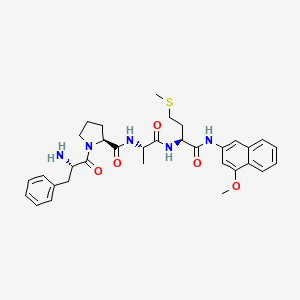
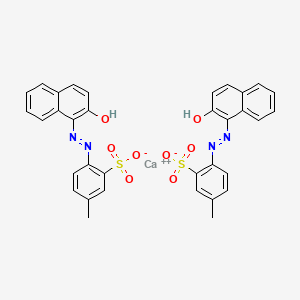
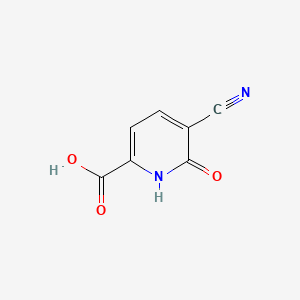

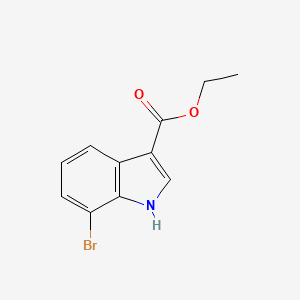
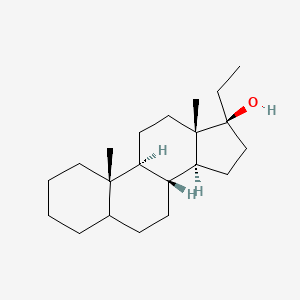
![4-[(4-Nitrophenyl)diazenyl]-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenol](/img/structure/B560850.png)
![9H-Imidazo[1,2-a]purin-9-one, 3,5-diacetyl-3,5,6,7-tetrahydro-6,7-dihydroxy-](/img/new.no-structure.jpg)
![9-Ethyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B560852.png)
![2-Chloronaphtho[1,2-d]thiazole](/img/structure/B560855.png)
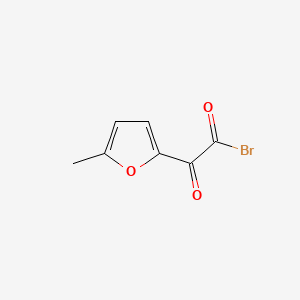
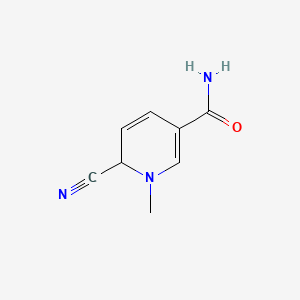
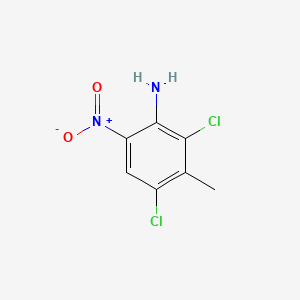
![disodium;[6-aminohexoxy(oxido)phosphoryl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B560863.png)
